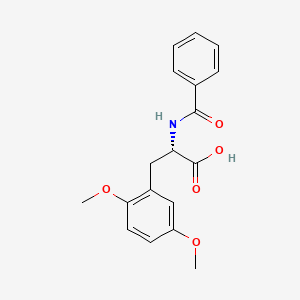
N-Benzoyl-2,5-dimethoxy-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzoyl-2,5-dimethoxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and two methoxy groups at the 2 and 5 positions on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2,5-dimethoxy-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group, such as a benzyl or tert-butoxycarbonyl (Boc) group.
Benzoylation: The protected amino acid is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to introduce the benzoyl group.
Methoxylation: The phenyl ring is methoxylated at the 2 and 5 positions using methoxy reagents under specific conditions.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-Benzoyl-2,5-dimethoxy-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylalanine derivatives.
科学研究应用
N-Benzoyl-2,5-dimethoxy-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antidiabetic properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.
作用机制
The mechanism of action of N-Benzoyl-2,5-dimethoxy-L-phenylalanine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes such as protein synthesis and signal transduction. The benzoyl and methoxy groups contribute to its binding affinity and specificity towards target molecules.
相似化合物的比较
Similar Compounds
N-Benzoyl-L-phenylalanine: Lacks the methoxy groups, making it less versatile in certain reactions.
2,5-Dimethoxy-L-phenylalanine: Lacks the benzoyl group, affecting its binding properties and reactivity.
N-Benzoyl-D-phenylalanine: The D-isomer of the compound, which may have different biological activities.
Uniqueness
N-Benzoyl-2,5-dimethoxy-L-phenylalanine is unique due to the presence of both benzoyl and methoxy groups, which enhance its chemical reactivity and binding properties. This combination allows for a broader range of applications in scientific research and industrial processes.
属性
CAS 编号 |
60569-22-4 |
|---|---|
分子式 |
C18H19NO5 |
分子量 |
329.3 g/mol |
IUPAC 名称 |
(2S)-2-benzamido-3-(2,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-23-14-8-9-16(24-2)13(10-14)11-15(18(21)22)19-17(20)12-6-4-3-5-7-12/h3-10,15H,11H2,1-2H3,(H,19,20)(H,21,22)/t15-/m0/s1 |
InChI 键 |
CRHWBJTXLSWMRX-HNNXBMFYSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)

![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)
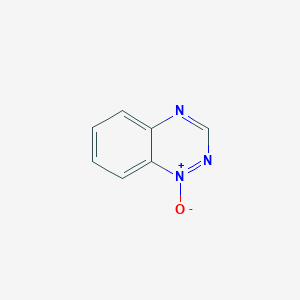
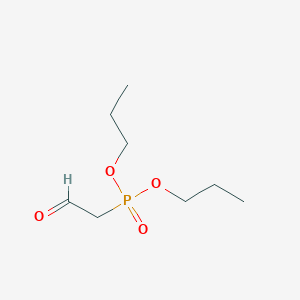
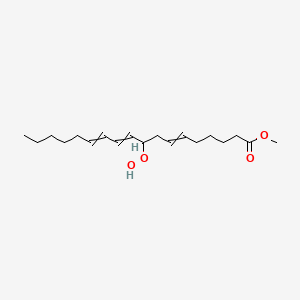
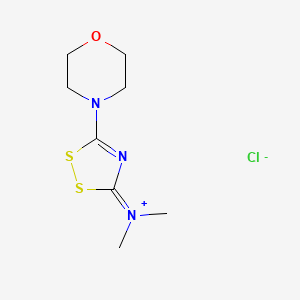

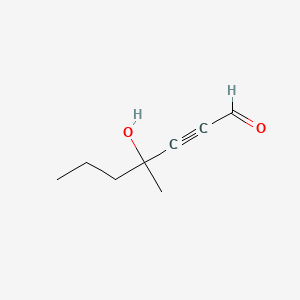
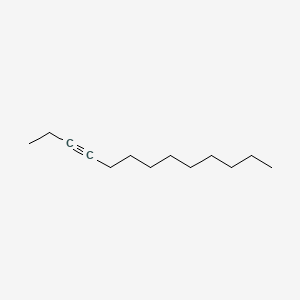
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
